[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a cis-2,6-dimethylmorpholin-4-yl group. The presence of these functional groups makes it a versatile reagent in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction or the condensation of appropriate amidines with β-dicarbonyl compounds.
Introduction of the Morpholine Group: The cis-2,6-dimethylmorpholin-4-yl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine derivative.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyrimidine ring can participate in various substitution reactions, where the morpholine group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Scientific Research Applications
Chemistry:
Synthetic Organic Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Discovery: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Involved in the synthesis of agrochemical compounds.
Polymers: Used in the production of functionalized polymers with specific properties.
Mechanism of Action
The mechanism of action of [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid in chemical reactions involves the following steps:
Transmetalation: In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the desired carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
[2-(2,6-Dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid: A closely related compound with similar functional groups.
2,6-Dimethylmorpholine: A simpler compound with a morpholine ring substituted with two methyl groups.
Uniqueness:
Functional Group Diversity: The combination of a boronic acid group, a pyrimidine ring, and a morpholine group makes [2-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid unique and versatile in various chemical reactions.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations and applications in different fields.
Properties
Molecular Formula |
C10H16BN3O3 |
---|---|
Molecular Weight |
237.07 g/mol |
IUPAC Name |
[2-(2,6-dimethylmorpholin-4-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O3/c1-7-5-14(6-8(2)17-7)10-12-3-9(4-13-10)11(15)16/h3-4,7-8,15-16H,5-6H2,1-2H3 |
InChI Key |
LQWCZMTUSIKNQK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CC(OC(C2)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.